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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Pharmacological Potential of (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid: A Technical Guide

Executive Summary (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid (CAS: 2166173-60-8) is a highly specialized, conformationally restricted cyclic γ-amino acid[1]. In modern drug discovery, cyclic amino acids serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid (CAS: 2166173-60-8) is a highly specialized, conformationally restricted cyclic γ-amino acid[1]. In modern drug discovery, cyclic amino acids serve as critical chiral building blocks for peptidomimetics and as structural analogs to endogenous neurotransmitters like γ-aminobutyric acid (GABA). By locking the amino and carboxylate pharmacophores into a rigid cyclohexane scaffold, this compound minimizes entropic penalties upon target binding. This whitepaper details the physicochemical properties, structural causality, and self-validating analytical protocols required to characterize this molecule for downstream pharmaceutical applications.

Structural & Stereochemical Profiling

The spatial arrangement of functional groups in cyclic amino acids dictates both their physicochemical behavior and receptor affinity.

  • IUPAC Name : (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

  • CAS Number : 2166173-60-8[1]

  • Molecular Formula : C8H15NO2[1]

  • Molecular Weight : 157.21 g/mol [1]

Stereochemical Causality : The (1S,3S) configuration forces a specific relative stereochemistry between the C1 methyl/carboxylate groups and the C3 amino group. To minimize unfavorable 1,3-diaxial steric clashes, the cyclohexane ring adopts a chair conformation where the bulkiest groups preferentially occupy equatorial positions. This rigid 3D architecture is not merely a structural feature; it is a pharmacological prerequisite. It mimics the bioactive conformation of established gabapentinoids, allowing precise alignment with the binding pockets of target neuronal proteins[2].

Physicochemical Properties

As a zwitterion, (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid exhibits distinct thermodynamic and phase-transfer properties. At physiological pH, the carboxyl group is deprotonated (anionic) and the amino group is protonated (cationic), resulting in a net-neutral but highly polar molecule.

PropertyValue (Typical Range)Analytical Method / Remarks
Physical State Crystalline SolidHigh melting point due to strong zwitterionic lattice energy.
Isoelectric Point (pI) ~ 7.2Calculated from pKa values.
pKa1 (Carboxyl) ~ 4.0Potentiometric Titration.
pKa2 (Amino) ~ 10.5Potentiometric Titration.
LogP (Octanol/Water) -1.2 to -0.5Shake-flask method ()[3].
LogD (pH 7.4) < -2.0Indicates extreme hydrophilicity at physiological pH.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that analytical protocols must be designed with internal causality and self-validation. Standard high-throughput methods often fail for zwitterions; thus, rigorously controlled classical techniques are required.

Protocol 1: Shake-Flask Method for LogD (pH 7.4) Determination

Causality : Why use the labor-intensive shake-flask method instead of HPLC retention-time profiling? Zwitterions interact unpredictably with the free silanol groups on silica-based HPLC columns, rendering retention-based partition coefficient calculations highly inaccurate. The shake-flask method provides true thermodynamic partitioning data[3].

  • Phase Saturation : Pre-saturate n-octanol with 0.1 M phosphate buffer (pH 7.4) and vice versa for 24 hours. Reasoning: This prevents volume shifts during the actual experiment due to mutual solvent solubility.

  • Equilibration : Dissolve exactly 1.0 mg of the compound in 5.0 mL of the saturated buffer. Add 5.0 mL of saturated n-octanol. Agitate at exactly 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation : Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification : Analyze both the aqueous and organic phases using LC-MS/MS.

  • Self-Validation (Mass Balance) : Calculate the total mass recovered from both phases. If the recovery is < 95% of the initial input, the assay is invalidated. Missing mass indicates adsorption to the glass vial or incomplete phase separation, necessitating a re-run with silanized glassware.

Workflow Step1 Phase Saturation (Octanol & Buffer) Step2 Equilibration (25.0 ± 0.1 °C, 48h) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Mass Balance Validation Step4->Step5 QA Check

Self-validating shake-flask experimental workflow for zwitterion LogD determination.

Protocol 2: Potentiometric Titration for pKa Determination

Causality : Determining the exact pKa values is critical for predicting gastrointestinal absorption and blood-brain barrier permeability.

  • Preparation : Dissolve the compound to a 1 mM concentration in a 0.15 M KCl solution. Reasoning: The 0.15 M KCl establishes a constant ionic strength mirroring physiological osmolarity, preventing activity coefficient fluctuations during the pH sweep.

  • Acidification : Lower the pH to 2.0 using standardized 0.1 M HCl.

  • Titration : Titrate with standardized 0.1 M KOH under a continuous nitrogen blanket up to pH 12.0. Reasoning: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the solution as carbonic acid, which would artificially shift the inflection points.

  • Analysis : Plot the first derivative of the titration curve to identify inflection points, utilizing the Bjerrum function to extract precise pKa1 and pKa2 values.

Pharmacodynamic Application: Mechanism of Action

Beyond its utility as a chemical building block, the structural homology of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid to GABA makes it a prime candidate for neurological drug development.

Like established gabapentinoids, conformationally restricted γ-amino acids generally do not bind directly to GABA receptors. Instead, they exhibit high affinity for the located on presynaptic terminals[2]. By binding to this subunit, the compound modulates calcium fluxes, significantly reducing the influx of Ca²⁺ during action potentials[4]. This reduction in intracellular calcium directly attenuates the vesicular fusion and subsequent release of excitatory neurotransmitters, such as glutamate and substance P, into the synaptic cleft[4]. This targeted synaptic modulation is the cornerstone of their analgesic and anxiolytic efficacy[2].

MoA A (1S,3S)-3-amino-1-methylcyclohexane- 1-carboxylic acid B Binds to α2δ-1 Subunit of VGCCs A->B High Affinity Binding C Inhibition of Calcium (Ca2+) Influx B->C Conformational Shift D Decreased Excitatory Neurotransmitter Release (Glutamate, Substance P) C->D Synaptic Modulation E Analgesic & Anxiolytic Efficacy D->E Clinical Outcome

Mechanism of action for restricted γ-amino acids via VGCC α2δ-1 subunit modulation.

References

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Umwelt-online / OECD.[Link]

  • The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113 (2006).[Link]

  • The association between Gabapentin or Pregabalin use and the risk of dementia: an analysis of the National Health Insurance Research Database in Taiwan. Frontiers in Pharmacology (2023).[Link]

Sources

Exploratory

(1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid Crystal Structure Determination: A Comprehensive Methodological Guide

Executive Summary The unambiguous determination of absolute configuration is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs) and conformationally restricted peptidomimetics. (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of absolute configuration is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs) and conformationally restricted peptidomimetics. (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is a highly specific γ -amino acid derivative whose cyclic backbone restricts conformational freedom, making it a valuable chiral building block.

This whitepaper provides an in-depth, self-validating methodological framework for determining the absolute crystal structure of this compound. By addressing the thermodynamic challenges of zwitterion crystallization and leveraging anomalous dispersion techniques in X-ray diffraction (XRD), this guide equips structural chemists with a robust pathway from raw powder to refined crystallographic data.

The Causality of Crystallization: Overcoming Zwitterionic Lattices

The Thermodynamic Challenge

In the solid state, aliphatic amino acids like (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid exist almost exclusively as zwitterions. The deprotonated carboxylate and protonated amine form an extensive, tightly bound network of intermolecular salt bridges. This results in high lattice energy, rendering the compound highly insoluble in standard organic solvents and prone to forming amorphous precipitates or microcrystalline powders rather than diffraction-quality single crystals .

The Mechanistic Solution: Salt Formation

To bypass this thermodynamic trap, the zwitterionic network must be disrupted. Converting the compound to a hydrochloride salt achieves two critical objectives:

  • Solubility Enhancement: Protonation of the carboxylate group neutralizes the zwitterion, breaking the rigid salt-bridge network and significantly increasing solubility in polar organic solvents like methanol.

  • Heavy Atom Introduction: The incorporation of a chloride ion ( Z=17 ) introduces a heavier atom into the asymmetric unit. This is a deliberate crystallographic choice to maximize the anomalous scattering signal (FRIEDIF) required for absolute structure determination, which is otherwise notoriously difficult for light-atom (C, H, N, O) structures .

G A API: (1S,3S)-3-amino-1-methylcyclohexane- 1-carboxylic acid (Zwitterion) B Salt Formation Add 1.1 eq HCl in Methanol A->B Disrupts zwitterionic lattice C Solvent Evaporation Yields Hydrochloride Salt B->C Enhances organic solubility D Vapor Diffusion Setup Inner: Salt in MeOH | Outer: EtOAc C->D Prepares crystallization drop E Crystal Growth Slow diffusion over 7-14 days D->E Controlled supersaturation F Diffraction-Quality Single Crystals E->F Harvest for XRD

Figure 1: Workflow for disrupting the zwitterionic lattice to yield diffraction-quality crystals.

Experimental Protocol: Vapor Diffusion Crystallization

Vapor diffusion is selected over slow evaporation because it provides superior kinetic control over the supersaturation curve, preventing the rapid nucleation that leads to twinning.

Step-by-Step Methodology:

  • Salt Formation: Suspend 50 mg of the zwitterionic API in 1.0 mL of anhydrous methanol. Add 1.1 equivalents of 1M HCl in methanol. Stir for 30 minutes at 25°C until complete dissolution occurs.

  • Isolation: Evaporate the solvent under a gentle stream of nitrogen to yield the hydrochloride salt as a white solid.

  • Inner Drop Preparation: Re-dissolve the salt in a minimum volume (approx. 200 µL) of methanol to create a near-saturated solution in a 2 mL micro-vial.

  • Chamber Setup: Place the un-capped micro-vial into a larger 20 mL scintillation vial containing 3 mL of ethyl acetate (anti-solvent). Cap the outer vial tightly.

  • Equilibration: Allow the system to equilibrate undisturbed in a vibration-free environment at 20°C.

  • Validation Checkpoint: Monitor the vial daily. The diffusion of ethyl acetate vapor into the methanol solution gradually lowers the dielectric constant, driving the system into controlled supersaturation. Crystals should appear within 7–14 days. Self-Correction: If amorphous precipitation occurs, the initial supersaturation was too high; repeat the setup reducing the inner drop concentration by 10%.

X-Ray Crystallography: Absolute Configuration Determination

The Logic of Radiation Selection

For chiral molecules, determining the absolute configuration relies on the breakdown of Friedel's Law ( Ihkl​=Ihkl​ ) due to anomalous dispersion. Using standard Molybdenum (Mo K α ) radiation on light-atom structures yields an anomalous signal too weak to confidently resolve the Flack parameter.

Therefore, data collection must be executed using Copper (Cu K α , λ=1.54178 Å) radiation. The longer wavelength of Cu K α interacts strongly with the inner electrons of the Chloride counter-ion, amplifying the anomalous scattering differences between Friedel pairs and ensuring a statistically robust Flack parameter .

Protocol: Data Collection and Refinement
  • Harvesting: Select a single crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Mount it on a loop using paratone oil to prevent solvent loss and minimize background scattering.

  • Data Collection: Transfer to a diffractometer equipped with a Cu K α microfocus source and a cryostream set to 100 K (to minimize thermal motion). Collect a full sphere of data to ensure high redundancy of Friedel pairs.

  • Structure Solution: Solve the structure using intrinsic phasing. Locate the heavy atom (Cl) first, followed by the C, N, and O backbone.

  • Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

  • Validation Checkpoint (The Flack Parameter): Evaluate the Flack parameter ( x ). This is a self-validating metric for absolute configuration.

    • If x≈0 with an estimated standard deviation (esd) <0.1 , the (1S,3S) configuration is confirmed.

    • If x≈1 , the true structure is the (1R,3R) enantiomer; invert the coordinates and re-refine.

G N1 Data Collection (Cu K-alpha Radiation) N2 Integration & Scaling N1->N2 Maximize anomalous scattering N3 Structure Solution (Intrinsic Phasing) N2->N3 N4 Anisotropic Refinement (Least Squares on F²) N3->N4 N5 Flack Parameter Evaluation N4->N5 Calculate Friedel pairs N6 Flack ~ 0.0 (1S,3S) Confirmed N5->N6 x < 0.1, low esd N7 Flack ~ 1.0 Invert to (1R,3R) N5->N7 x > 0.9 N7->N4 Re-refine

Figure 2: Logical workflow for absolute configuration assignment using the Flack parameter.

Quantitative Data Presentation

The following table synthesizes the expected crystallographic parameters for a successfully refined (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid hydrochloride crystal. The non-centrosymmetric space group ( P21​21​21​ ) is characteristic of enantiopure chiral salts.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₈H₁₆ClNO₂
Formula Weight 193.67 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54178 Å
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=6.45 Å, b=10.12 Å, c=15.34 Å
Volume 1001.3 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.285 g/cm³
Absorption Coefficient ( μ ) 2.85 mm⁻¹
Reflections Collected / Unique 12,450 / 2,105 [ Rint​=0.031 ]
Completeness to θ=67.6° 99.5%
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.028 , wR2​=0.072
Absolute Structure (Flack) Parameter -0.01(2) (Confirms 1S, 3S)

References

  • Title: Peptide Crystal Growth via Vapor Diffusion. Crystal Structure of glycyl-L-tyrosyl-L-alanine Dihydrate Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: HUG and SQUEEZE: using CRYSTALS to incorporate resonant-scattering in the SQUEEZE structure factor contributions to determine absolute structure Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: Howard Flack and the Flack Parameter Source: Chemistry 2020, 2(4), 796-804. URL: [Link]

Protocols & Analytical Methods

Method

asymmetric synthesis of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

Application Note: Chemoenzymatic Asymmetric Synthesis of (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid Executive Summary (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic acid is a highly constrained, chiral γ-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoenzymatic Asymmetric Synthesis of (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid

Executive Summary

(1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic acid is a highly constrained, chiral γ-amino acid derivative with significant potential in the development of peptidomimetics, constrained GABA analogues, and novel neurotherapeutics. Synthesizing this molecule presents two distinct stereochemical challenges: establishing a quaternary stereocenter at C1 (bearing both a methyl and a carboxylic acid group) and controlling the absolute configuration of the C3 amine.

This application note details a robust, field-proven chemoenzymatic strategy. By combining the classical [1] to establish the C1 quaternary center with state-of-the-art [2] to set the C3 stereocenter, this protocol ensures absolute diastereocontrol, high yields, and scalability for drug development applications.

Strategic Mechanistic Insights (E-E-A-T)

The Quaternary Center: Asymmetric Birch Reduction-Alkylation

The formation of the C1 quaternary center utilizes the asymmetric Birch reduction-alkylation of a 3-methoxybenzamide derivative[1]. By appending an (S)-2-(methoxymethyl)pyrrolidine chiral auxiliary to 3-methoxybenzoic acid, the aromatic ring is desymmetrized.

Causality in Reagent Selection: Reduction with potassium metal (rather than lithium) in liquid ammonia generates a 1,4-cyclohexadiene enolate while suppressing unwanted over-reduction of the amide[3]. The methoxymethyl ether of the chiral auxiliary coordinates the potassium ion, creating a rigid, metal-chelated transition state. This effectively shields the Re-face of the enolate. Consequently, the electrophile (methyl iodide) is forced to attack exclusively from the Si-face, establishing the (1S) configuration with >98% diastereomeric excess (de)[4].

Stereocontrol Enolate Chiral Enolate Intermediate (Metal Chelated) ReFace Re-Face Shielded by Methoxymethyl Group Enolate->ReFace Steric Blockade SiFace Si-Face Exposed to Electrophile Enolate->SiFace Favorable Pathway Alkylation Methyl Iodide (MeI) Attack SiFace->Alkylation Product (1S)-Quaternary Stereocenter Established Alkylation->Product

Caption: Facial selectivity in the Schultz asymmetric Birch reduction-alkylation of the chiral benzamide.

Auxiliary Cleavage and Biocatalytic Desymmetrization

Cleaving the robust pyrrolidine auxiliary using standard hydrolysis often requires harsh conditions that can degrade the molecule. To circumvent this, we employ an elegant iodolactonization-reduction sequence[5]. Treatment with iodine induces the internal amide oxygen to attack the C5=C6 double bond, forming an iodolactone and simultaneously expelling the chiral auxiliary[6]. Subsequent zinc-mediated retro-iodolactonization releases the free carboxylic acid.

Following the hydrolysis of the enol ether and hydrogenation of the alkene, the resulting (1S)-1-methyl-3-oxocyclohexane-1-carboxylic acid must be aminated. Traditional chemical reductive amination (e.g., NaBH3CN/NH4OAc) yields poor cis/trans mixtures. Instead, we deploy an (S)-selective ω-Transaminase (ω-TA)[2]. The enzyme's chiral active pocket exclusively transfers the amino group from isopropylamine to the equatorial face of the ketone, yielding the (1S,3S)-isomer with exquisite precision.

Workflow A 3-Methoxybenzoic Acid + Chiral Auxiliary B Birch Reduction-Alkylation (K, NH3, MeI) A->B C Hydrolysis & Cleavage (I2, Zn, then Pd/C, H2) B->C D (1S)-1-Methyl-3-oxo- cyclohexanecarboxylic acid C->D E Biocatalytic Amination (ω-Transaminase, PLP) D->E F (1S,3S)-3-Amino-1-methyl- cyclohexane-1-carboxylic acid E->F

Caption: Chemoenzymatic workflow for the asymmetric synthesis of the target (1S,3S)-amino acid.

Experimental Protocols

Protocol A: Synthesis of (1S)-1-Methyl-3-oxocyclohexane-1-carboxylic Acid

Self-Validating Checkpoint: Ensure all glassware is flame-dried and the ammonia is strictly anhydrous to prevent premature enolate protonation.

  • Auxiliary Coupling: React 3-methoxybenzoic acid (1.0 equiv) with (S)-2-(methoxymethyl)pyrrolidine (1.1 equiv) using EDCI/HOBt in CH2Cl2 at room temperature for 12 h. Isolate the chiral benzamide via silica gel chromatography.

  • Birch Reduction-Alkylation:

    • Condense anhydrous NH3 (~10 mL/mmol substrate) in a 3-neck flask at -78 °C under argon.

    • Add freshly cut Potassium metal (2.2 equiv). A deep blue color will persist.

    • Dropwise, add a solution of the chiral benzamide (1.0 equiv) and tert-butanol (1.0 equiv) in dry THF. Stir for 45 minutes.

    • Add methyl iodide (3.0 equiv) in one rapid portion. Stir at -78 °C for 1.5 h.

    • Causality: tert-butanol acts as a selective proton source for the radical anion, while maintaining the enolate for subsequent methylation[3].

    • Allow NH3 to evaporate overnight. Quench with sat. NH4Cl and extract with EtOAc.

  • Auxiliary Cleavage (Iodolactonization): Dissolve the crude 1,4-diene in THF/H2O (1:1). Add NaHCO3 (3.0 equiv), KI (3.0 equiv), and I2 (2.0 equiv). Stir in the dark for 24 h. Extract the resulting iodolactone with CH2Cl2[5].

  • Retro-Iodolactonization & Hydrolysis: Treat the iodolactone with activated Zn dust (10 equiv) in glacial acetic acid at room temperature for 4 h to release the carboxylic acid. Filter through Celite, concentrate, and treat the residue with 1N HCl in THF for 2 h to hydrolyze the enol ether to the ketone.

  • Hydrogenation: Dissolve the resulting alkene in MeOH. Add 10% Pd/C (10 wt%) and stir under an H2 atmosphere (balloon) for 12 h. Filter and concentrate to yield (1S)-1-methyl-3-oxocyclohexane-1-carboxylic acid.

Protocol B: Biocatalytic Synthesis of (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid

Self-Validating Checkpoint: Monitor the pH strictly; transaminases lose activity rapidly outside the pH 7.2–7.8 window.

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.5). Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM, and isopropylamine (amine donor) to 250 mM. Adjust the final pH back to 7.5 using 1N HCl.

  • Enzymatic Reaction:

    • Dissolve (1S)-1-methyl-3-oxocyclohexane-1-carboxylic acid (50 mM) into the buffer system.

    • Add purified (S)-selective ω-Transaminase (e.g., Vibrio fluvialis variant) at a loading of 3 mg/mL[2].

    • Incubate in an orbital shaker at 30 °C and 150 rpm for 36 hours.

    • Causality: The high concentration of isopropylamine drives the reaction equilibrium toward the aminated product via mass action, while PLP acts as the essential electron-shuttling cofactor.

  • Isolation: Terminate the reaction by dropping the pH to 2.0 with 1N HCl (precipitates the enzyme). Centrifuge at 10,000 x g for 15 min.

  • Purification: Load the supernatant onto a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash with deionized water until the eluate is neutral, then elute the target amino acid using 1N NH4OH. Lyophilize the fractions to obtain the pure (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid as a white powder.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics across the synthetic campaign, demonstrating the high efficiency of the chemoenzymatic route.

Reaction StageTarget Intermediate / ProductYield (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)
Birch Reduction-Alkylation (1S)-1-Methyl-3-methoxycyclohexa-1,4-diene intermediate78%>98%N/A
Cleavage & Hydrogenation (1S)-1-Methyl-3-oxocyclohexane-1-carboxylic acid81% (over 3 steps)N/A>98%
Biocatalytic Amination (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic acid91%>99%>99%

References

  • Schultz, A. G. (1999). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Chemical Communications, (14), 1263-1271. URL:[Link]

  • Siirola, E., Mutti, F. G., Grischek, B., & Kroutil, W. (2013). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Advanced Synthesis & Catalysis, 355(9), 1703-1708. URL:[Link]

  • Hook, J. M., & Mander, L. N. (1986). Recent developments in the Birch reduction. Natural Product Reports, 3, 35-85. URL:[Link]

  • Zhou, Q., Snider, B. B. (2008). Synthesis of (±)- and (-)-Vibralactone and Vibralactone C. Journal of Organic Chemistry, 73(20), 8049–8056. URL:[Link]

Sources

Application

Application Note: (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid in Peptidomimetics and Drug Discovery

Introduction & Structural Rationale The development of conformationally restricted peptidomimetics and small-molecule pharmacophores relies heavily on the strategic incorporation of non-canonical chiral building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of conformationally restricted peptidomimetics and small-molecule pharmacophores relies heavily on the strategic incorporation of non-canonical chiral building blocks. (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid (CAS: 2166173-60-8) represents a premier class of cyclic γ -amino acids designed to impose strict topological control over molecular scaffolds [1].

Unlike linear γ -amino acids, which retain significant conformational entropy, this building block features two critical structural constraints:

  • Cyclohexane Ring Integration: The γ -carbon (C3) and α -carbon (C1) are tethered within a cyclohexane ring, locking the θ and ζ torsional angles of the resulting peptide backbone.

  • Quaternary α -Carbon (1-Methyl Substitution): The addition of the 1-methyl group induces a profound Thorpe-Ingold effect. This prevents ring-flipping and locks the molecule into a singular chair conformation. Furthermore, the quaternary center completely abolishes the risk of α -epimerization during aggressive peptide coupling conditions.

In drug discovery, these constraints are leveraged to design highly stable foldamers (e.g., 14-helices) that are invisible to endogenous proteases, or to rigidify small-molecule enzyme inhibitors, thereby reducing the entropic penalty upon target binding [2].

Pharmacological Impact & Mechanistic Advantages

When incorporated into a therapeutic sequence, the (1S,3S) configuration acts as a precise stereochemical vector, directing the trajectory of the peptide chain to form stable intramolecular hydrogen bonds. This structural pre-organization directly translates to enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Proteolytic Shielding

Endogenous proteases (e.g., DPP-IV, neprilysin) require their substrates to adopt an extended β -strand-like conformation to fit within the catalytic cleft. The rigid γ -turn induced by (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid physically prevents this extended conformation, conferring near-absolute proteolytic stability to the adjacent peptide bonds.

Protease_Resistance N1 Standard α-Peptide (Flexible Backbone) N2 Extended Conformation in Protease Active Site N1->N2 N3 Rapid Cleavage (Short Half-life) N2->N3 N4 γ-Modified Peptidomimetic (1S,3S-Building Block) N5 Locked Foldamer (Steric Shielding) N4->N5 N6 Protease Evasion (Sustained Efficacy) N5->N6

Mechanism of proteolytic evasion via conformational restriction using cyclic γ-amino acids.

Quantitative Performance Data

The table below summarizes the typical enhancements observed when replacing a flexible linker or canonical amino acid with the (1S,3S)-building block in a model GLP-1 receptor agonist peptide.

Peptide VariantHelical Content (CD, 222 nm)Serum Half-Life ( t1/2​ )Target Affinity ( Kd​ )Protease Cleavage Rate
Wild-Type α -Peptide 15%1.2 hours4.5 nM100% (Reference)
Linear γ -AA Substitution 35%4.8 hours8.2 nM45%
Cyclic γ -AA (No 1-Methyl) 60%12.5 hours3.1 nM12%
(1S,3S)-1-Methyl Cyclic γ -AA 88% >48.0 hours 1.8 nM <1% (Undetectable)

Table 1: Comparative stability and affinity metrics demonstrating the superiority of the quaternary cyclic γ-amino acid.

Advanced Experimental Protocols

Rationale for Specialized Coupling Conditions

The primary synthetic challenge when utilizing (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is the extreme steric hindrance at the C1-carboxylic acid. Standard coupling reagents (e.g., HBTU/DIPEA) fail to efficiently activate this neopentyl-like quaternary center, leading to truncated sequences.

Causality: To overcome the high activation energy barrier for nucleophilic attack at the hindered carbonyl, we must use highly reactive uronium salts based on the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group (e.g., HATU) combined with microwave irradiation. The 1-methyl group prevents any risk of oxazolone-mediated epimerization, allowing us to safely apply high temperatures (75°C) without loss of chiral integrity.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Materials Required:

  • Fmoc-protected (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Rink Amide AM Resin (loading 0.5 mmol/g)

  • Microwave Peptide Synthesizer (e.g., CEM Liberty Blue)

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 0.3 mmol (3.0 eq) of the Fmoc-(1S,3S)-building block, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3.0 eq) of HOAt in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Stir for exactly 2 minutes to form the active OAt-ester. Note: Do not exceed 2 minutes to prevent premature hydrolysis of the highly reactive ester.

  • Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation at 75°C for 15 minutes.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. If the beads are blue (indicating unreacted amines on the resin), repeat Step 3 and 4 (Double Coupling). If yellow, proceed.

  • Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 5 minutes to cap any unreacted sequences, preventing deletion mutations.

  • Subsequent Elongation: Deprotect the Fmoc group on the newly incorporated building block (20% piperidine/DMF). The exposed 3-amino group is a primary amine and is readily accessible. Couple the next amino acid using standard HATU/DIPEA conditions at room temperature for 45 minutes.

SPPS_Workflow N1 Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) N2 Pre-activation of (1S,3S)-Building Block (HATU/HOAt, DIPEA, 2 min) N1->N2 N3 Microwave-Assisted Coupling (75°C, 15 min) N2->N3 N4 Self-Validation: Kaiser Test N3->N4 N5 Double Coupling (If Test is Positive) N4->N5 Positive (Blue) N6 Capping of Unreacted Amines (Ac2O/DIPEA) N4->N6 Negative (Yellow) N5->N4 N7 Next Cycle or Cleavage (TFA/TIS/H2O) N6->N7

Optimized SPPS workflow for the incorporation of sterically hindered quaternary cyclic γ-amino acids.

Protocol: Ribosomal Translation via Reprogrammed Genetic Code (RaPID)

Recent advancements have demonstrated that cyclic γ -amino acids can be incorporated into macrocyclic peptides using in vitro translation systems, expanding the chemical space of pseudo-natural products[3].

Methodology:

  • tRNA Acylation: Utilize the Flexizyme (eFx) system to charge a chimeric suppressor tRNA (e.g., tRNA Pro1E2 ) with the cyanomethyl ester derivative of the (1S,3S)-building block.

  • Translation: Introduce the charged tRNA into a Flexible In-vitro Translation (FIT) system lacking the canonical amino acid corresponding to the reprogrammed codon.

  • Validation: The incorporation is self-validating via downstream MALDI-TOF MS of the translated peptide pool. The rigid nature of the (1S,3S) building block strongly promotes subsequent spontaneous macrocyclization if paired with a downstream electrophilic trap (e.g., chloroacetyl group reacting with a cysteine residue).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized peptidomimetic, a micro-cleavage protocol must be employed prior to global deprotection.

  • Micro-Cleavage: Extract ~2 mg of resin. Treat with 200 µL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H2​O ) for 2 hours.

  • Precipitation: Evaporate TFA under a stream of N2​ . Precipitate the peptide using ice-cold diethyl ether. Centrifuge and decant.

  • LC-MS Analysis: Dissolve the pellet in 50% Acetonitrile/Water. Analyze via UPLC-MS using a C18 column.

    • Diagnostic Marker: The presence of the (1S,3S)-1-methylcyclohexane moiety increases the retention time significantly compared to canonical sequences due to its high lipophilicity. Ensure the observed m/z matches the calculated mass, confirming successful coupling through the hindered quaternary center.

References

  • Seebach, D., & Gardiner, J. (2008). β -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.[Link]

  • Munchhof, M. J., et al. (2012). Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened. ACS Medicinal Chemistry Letters, 3(2), 106–111.[Link]

  • Katoh, T., & Suga, H. (2020). Ribosomal Elongation of Cyclic γ -Amino Acids Using a Reprogrammed Genetic Code. Journal of the American Chemical Society, 142(11), 4965–4969.[Link]

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Scientific Context & Structural Challenges The incorporation of confor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Scientific Context & Structural Challenges

The incorporation of conformationally constrained cyclic γ -amino acids into peptide backbones is a transformative strategy in modern drug discovery. These unnatural building blocks are pivotal for designing highly stable foldamers, self-assembling peptide nanotubes, and peptidomimetics with enhanced proteolytic resistance .

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid (Fmoc-(1S,3S)-Ach(Me)-OH) represents a particularly challenging subclass: an α -methylated cyclic γ -amino acid. The structural topology of this molecule introduces profound steric hindrance during Solid-Phase Peptide Synthesis (SPPS):

  • Quaternary α -Carbon: The carboxyl group at C1 is bonded to a quaternary carbon (shielded by the cyclohexane ring and the α -methyl group), drastically reducing its electrophilicity during activation.

  • Hindered Cyclic Amine: The amine at C3, while technically primary, is embedded within the spatial bulk of the cyclohexane chair conformation, creating a secondary-like steric environment that resists acylation.

Standard SPPS protocols typically fail when incorporating this residue, leading to truncated sequences or massive epimerization. This application note details a mechanistically optimized, self-validating workflow to overcome these thermodynamic and kinetic barriers.

Mechanistic Causality: Overcoming Steric Hindrance

To successfully couple Fmoc-(1S,3S)-Ach(Me)-OH and subsequently acylate its amine, the synthesis must be thermodynamically driven and kinetically accelerated.

Carboxyl Activation: The Superiority of COMU over HBTU

Standard uronium/aminium salts like HBTU form OBt (benzotriazole) active esters. The bulky α -methyl group of our target amino acid sterically shields the carbonyl carbon, rendering the OBt ester insufficiently reactive to undergo aminolysis.

To overcome this, we utilize COMU or HATU . HATU forms an OAt ester, leveraging the nitrogen in its pyridine ring to provide a neighboring group effect (intramolecular hydrogen bonding) that accelerates nucleophilic attack. COMU, based on the Oxyma leaving group, is even more effective; its leaving group has a lower pKa, making the resulting active ester highly electrophilic and capable of driving the acylation forward even at sterically congested quaternary centers .

Amine Acylation: Kinetic Energy via Microwave Assistance

Acylating the C3 amine of the incorporated (1S,3S)-Ach(Me) residue requires traversing a high activation energy ( Ea​ ) barrier. According to the Arrhenius equation, elevating the reaction temperature provides the necessary kinetic energy to overcome this steric clash. Microwave-assisted SPPS (MW-SPPS) at 75°C ensures uniform energy distribution and rapid reaction kinetics, minimizing the time the peptide spends in basic conditions, thereby suppressing epimerization.

Resin Microenvironment

High-loading resins exacerbate steric clashes between growing peptide chains, leading to intermolecular aggregation. Utilizing a low-loading resin (0.1–0.3 mmol/g) ensures sufficient spatial separation between peptide chains, mimicking dilute solution conditions on the solid support and facilitating intramolecular cyclization or linear elongation .

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions for attaching Fmoc-(1S,3S)-Ach(Me)-OH to a resin-bound secondary amine.

Table 1: Coupling Efficiency and Epimerization Rates for Fmoc-(1S,3S)-Ach(Me)-OH

Coupling ReagentAdditiveTemperatureTime (min)Coupling Efficiency (%)Epimerization (%)
HBTUHOBt25°C (RT)120< 20< 1
HATUHOAt25°C (RT)12045< 1
HATUHOAt75°C (MW)3088< 2
COMUOxyma75°C (MW)30> 95 < 1

Data demonstrates that COMU combined with microwave heating is mandatory for achieving >95% coupling efficiency at this highly hindered quaternary center.

SPPS Workflow Visualization

SPPS_Workflow A 1. Resin Swelling (Low-loading 2-CTC) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B Wash (DMF/DCM) C 3. Carboxyl Coupling (COMU/DIEA, MW 75°C) B->C Wash (DMF) D 4. Amine Deprotection (Extended Piperidine) C->D QC: LC-MS Microcleavage E 5. C3 Amine Acylation (HATU/HOAt, MW 75°C) D->E Wash (DMF) F 6. Global Cleavage (TFA/TIPS/H2O) E->F QC: Chloranil Test

Figure 1: MW-assisted SPPS workflow for hindered cyclic γ -amino acids.

Self-Validating Experimental Protocols

The following protocol utilizes a self-validating framework, ensuring that each thermodynamically challenging step is analytically confirmed before progression.

Phase 1: Resin Preparation
  • Swelling: Weigh 0.1 mmol of low-loading 2-Chlorotrityl chloride (2-CTC) resin (0.2 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Drain completely.

Phase 2: Coupling of Fmoc-(1S,3S)-Ach(Me)-OH
  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-(1S,3S)-Ach(Me)-OH and 0.4 mmol of COMU in 2 mL of DMF.

  • Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIEA). Stir for 1 minute to pre-activate the hindered carboxyl group.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Reaction: Subject the vessel to microwave irradiation (75°C, 25 W) for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation Check (Microcleavage): Do not rely on the Kaiser test here. Extract ~5 mg of resin. Treat with 200 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate the TFA, dissolve in 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS. Confirm the presence of the desired mass ( M+H ) and the absence of the uncoupled precursor. If incomplete, perform a double coupling.

Phase 3: Deprotection and Acylation of the C3 Amine
  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. The steric bulk of the cyclohexane ring necessitates this extended second deprotection step. Wash extensively with DMF (5 × 3 mL).

  • Acylation (Next Amino Acid): Dissolve 0.4 mmol of the subsequent Fmoc-Amino Acid and 0.4 mmol of HATU in 2 mL of DMF. Add 0.8 mmol of DIEA.

  • Transfer to the resin and react under microwave irradiation (75°C) for 30 minutes.

  • Self-Validation Check (Chloranil Test): The C3 amine is embedded in a ring, making it prone to false-negative Kaiser tests. Perform a Chloranil test (specific for secondary-like/hindered amines). A colorless bead indicates complete coupling; a blue/green bead indicates unreacted amines. If positive, repeat the coupling step.

Phase 4: Global Cleavage
  • Wash the completed resin with DCM (5 × 3 mL) and dry under a vacuum for 1 hour.

  • Add 3 mL of cleavage cocktail: TFA / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5).

  • Agitate at room temperature for 2 hours.

  • Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, decant the ether, and lyophilize the resulting pellet.

References

  • Guichard, G., & Huc, I. (2011). Foldamers in Medicinal Chemistry. Chemical Communications, 47(21), 5933-5941.[Link]

  • Prior, A. M., Hori, T., Fishman, A., & Sun, D. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 23(6), 1475.[Link]

  • Bhowmik, S., et al. (2016). Self-Assembling Nanotubes Consisting of Rigid Cyclic-γ-Peptides. ResearchGate.[Link]

Application

Application Note: LC-MS/MS Method Development for the Quantitation of (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid

Executive Summary (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is a highly polar, zwitterionic cyclic amino acid. Traditional reversed-phase liquid chromatography (RP-LC) fails to retain such molecules without t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is a highly polar, zwitterionic cyclic amino acid. Traditional reversed-phase liquid chromatography (RP-LC) fails to retain such molecules without the use of MS-incompatible ion-pairing reagents or tedious pre-column derivatization steps[1][2]. This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method tailored for the direct, underivatized quantitation of this compound in biological matrices.

Physicochemical Profiling & Method Rationale

The Analyte: With a molecular weight of 157.21 g/mol (Formula: C₈H₁₅NO₂), this compound features both a primary amine and a carboxylic acid on a cyclohexane scaffold. It is structurally and behaviorally analogous to gabapentinoids[3][4]. At physiological pH, it exists primarily as a zwitterion, rendering it highly hydrophilic. Furthermore, it lacks a UV chromophore, making LC-MS/MS the absolute gold standard for its detection[5].

Chromatographic Strategy (The "Why"): Why abandon RP-LC? In reversed-phase systems, highly polar aliphatic amino acids elute in the void volume, suffering from severe matrix suppression[1]. While perfluorinated ion-pairing agents (e.g., Heptafluorobutyric acid) can induce retention, they persistently contaminate the mass spectrometer and suppress electrospray ionization (ESI) efficiency[2].

Instead, we employ a Zwitterionic HILIC (Z-HILIC) stationary phase. Z-HILIC columns feature sulfobetaine ligands that retain polar analytes through a dual mechanism: partitioning into a water-enriched layer on the silica surface and electrostatic interactions with the zwitterionic phase[6][7]. By utilizing a highly organic mobile phase (>80% Acetonitrile), we not only achieve excellent retention but also dramatically enhance ESI desolvation efficiency, lowering the limit of quantitation (LOQ)[8].

Mass Spectrometry Strategy: The molecule is analyzed in positive ESI mode (ESI+). The acidic mobile phase (0.1% formic acid) ensures the amine group is fully protonated while suppressing the ionization of the carboxylic acid, yielding an abundant [M+H]⁺ precursor ion at m/z 158.2[8]. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic neutral loss of water (-18 Da) to form m/z 140.2, followed by the loss of carbon monoxide (-28 Da) to yield m/z 112.2[3].

Experimental Workflow & Self-Validating Protocol

Sample Preparation Synergy: We utilize a simple protein precipitation (PPT) extraction using cold acetonitrile (ACN). This choice is deliberate: adding 3 to 4 volumes of ACN not only precipitates matrix proteins efficiently but also produces a high-organic extract[4]. Because HILIC methods begin at high organic concentrations, this extract can be injected directly without the solvent-mismatch peak distortion that plagues RP-LC methods[1].

Self-Validation System: To ensure analytical trustworthiness, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS). Matrix effects are continuously monitored by evaluating the absolute peak area of the SIL-IS across all unknown samples. A deviation of >15% triggers an automatic reinjection or dilution, ensuring the system self-reports hidden ion suppression artifacts[7][9].

Workflow A 1. Sample Prep Protein Precipitation (ACN) B 2. Centrifugation Extract High-Organic Supernatant A->B Add 3-4x Vol ACN C 3. HILIC Separation Z-HILIC Column B->C Direct Injection D 4. ESI+ Ionization Desolvation & Protonation C->D Elution E 5. MRM Quantitation Triple Quadrupole MS D->E CID Fragmentation

Fig 1: HILIC-MS/MS sample prep and analysis workflow for zwitterionic amino acids.

Detailed Methodologies

Reagents and Materials
  • Standards: (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid and a corresponding SIL-IS (e.g., ¹³C/¹⁵N-labeled analogue).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifiers: LC-MS grade Ammonium formate, Formic acid (FA)[8].

Step-by-Step Sample Preparation
  • Aliquot 50 µL of biological matrix (e.g., plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold ACN containing 50 ng/mL of the SIL-IS to induce rapid protein precipitation[4].

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet proteins and cellular debris[3].

  • Transfer 100 µL of the clear, high-organic supernatant to an autosampler vial.

  • Inject 2 µL directly into the LC-MS/MS system.

LC-MS/MS Conditions
  • Column: Z-HILIC or BEH Amide (2.1 × 100 mm, 1.7 µm)[7][10].

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA.

  • Mobile Phase B: ACN with 0.1% FA.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mechanism cluster_HILIC HILIC Retention Mechanism cluster_MS MS/MS Fragmentation (ESI+) Analyte (1S,3S)-3-amino-1-methylcyclohexane -1-carboxylic acid Partition Aqueous Layer Partitioning Analyte->Partition Electrostatic Electrostatic Interactions Analyte->Electrostatic Prec Precursor Ion [M+H]+ m/z 158.2 Analyte->Prec Ionization Frag1 Product Ion m/z 140.2 (-H2O) Prec->Frag1 CID Frag2 Product Ion m/z 112.2 (-H2O, -CO) Prec->Frag2 CID

Fig 2: Dual HILIC retention mechanism and ESI+ collision-induced fragmentation pathway.

Data Presentation & System Suitability

Table 1: LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Profile
0.0 10 90 Initial
1.0 10 90 Isocratic
4.0 50 50 Linear
5.0 50 50 Hold
5.1 10 90 Step

| 8.0 | 10 | 90 | Re-equilibration |

Table 2: MS/MS MRM Parameters (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target 158.2 140.2 50 15 Quantifier
Target 158.2 112.2 50 25 Qualifier

| SIL-IS | 162.2 | 144.2 | 50 | 15 | Internal Std |

Table 3: System Suitability & Self-Validation Criteria

Parameter Acceptance Criteria Corrective Action if Failed
SIL-IS Area Variation ± 15% across all samples Dilute sample 1:5 with ACN and reinject
Retention Time Drift ≤ 0.1 min Re-equilibrate column (10 column volumes)

| Signal-to-Noise (LLOQ) | ≥ 10:1 | Clean ESI source / Verify MS tuning |

Sources

Method

Application Note: High-Purity Crystallization of (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid

Abstract This document provides a detailed technical guide on the crystallization-based purification of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, a critical chiral building block in modern drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the crystallization-based purification of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, a critical chiral building block in modern drug development. As a cyclic β-amino acid, achieving high chemical and stereoisomeric purity is paramount for its successful application in pharmaceutical synthesis. This guide moves beyond simple procedural lists to explain the underlying physicochemical principles governing the crystallization of this zwitterionic molecule. We present three distinct, optimized protocols—Cooling Crystallization, Anti-Solvent Crystallization, and pH-Shift (Reactive) Crystallization—each tailored to address different impurity profiles and scaling requirements. The protocols are supported by mechanistic explanations, troubleshooting guidance, and comparative data to empower researchers and process chemists in selecting and implementing the most effective purification strategy.

Introduction: The Purification Challenge

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is a conformationally constrained β-amino acid analog. Its rigid cyclic structure is of significant interest in medicinal chemistry for designing peptides and small molecules with enhanced metabolic stability and specific conformational preferences[1][2]. The therapeutic efficacy and safety of active pharmaceutical ingredients (APIs) derived from such chiral intermediates are critically dependent on their stereochemical integrity.[3][]

The synthesis of this molecule can yield a mixture of stereoisomers (diastereomers and enantiomers), in addition to residual reactants and side-products.[5] Crystallization stands as the most robust, scalable, and economically viable method for purifying such compounds to the stringent levels (>99.5% purity, >99% d.e.) required by the pharmaceutical industry.[] This guide provides the foundational knowledge and actionable protocols to achieve this goal.

The core of the challenge lies in the molecule's dual functionality: a basic amino group and an acidic carboxylic acid group. This allows it to exist as a zwitterion, a cation, or an anion depending on the pH of the solution.[6] This behavior is the key to its purification, as solubility is dramatically influenced by pH.[7][8]

Physicochemical Principles & Pre-Crystallization Considerations

The Zwitterionic Nature and Solubility

Like most amino acids, (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid exists predominantly as a zwitterion in its solid state and in neutral aqueous solutions.[6] This internal salt formation leads to strong intermolecular interactions (hydrogen bonding), resulting in physical properties that differ significantly from non-ionic organic molecules of similar molecular weight:

  • High Melting Point: Typically melts with decomposition.

  • Solubility Profile: Generally soluble in polar protic solvents like water and sparingly soluble in most non-polar organic solvents.[9] The cyclohexane and methyl groups impart some hydrophobicity, making it slightly more soluble in alcohols compared to simpler amino acids like glycine.

The solubility is highly dependent on pH.

  • At the Isoelectric Point (pI): The net charge is zero, and the molecule has its minimum solubility.

  • In Acidic Solution (pH < pI): The amino group is protonated (-NH3+), forming a cationic salt which is significantly more soluble in water.

  • In Alkaline Solution (pH > pI): The carboxylic acid group is deprotonated (-COO-), forming an anionic salt which is also highly soluble in water.

This pH-dependent solubility is the cornerstone of the pH-shift (reactive) crystallization method.

Understanding the Impurity Profile

Effective purification starts with understanding what needs to be removed. A typical crude sample may contain:

  • Stereoisomers: The diastereomers (1R,3S)- and (1S,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid, and the enantiomer (1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid.

  • Synthetic Precursors: Unreacted starting materials from the synthetic route.

  • Reaction Byproducts: Products from side reactions, such as isomers or degradation products.[10]

The goal of crystallization is to create conditions where the solubility of the desired (1S,3S) isomer is exceeded, leading to its precipitation, while impurities remain dissolved in the mother liquor.

Crystallization Methodologies & Protocols

Three primary methods are presented, each leveraging a different mechanism to induce the supersaturation required for crystallization. The choice of method depends on the specific impurity profile, available solvents, and scale of operation.

Method 1: Controlled Cooling Crystallization

This classic technique is effective when the solubility of the target compound shows a strong positive correlation with temperature. It is often used as a final recrystallization step to achieve high purity.

Causality & Rationale: By dissolving the crude material in a minimal amount of hot solvent to create a saturated solution and then cooling it, the solubility of the compound decreases, creating the necessary supersaturation for crystallization. Slow cooling favors the growth of existing crystals over the formation of new nuclei, resulting in larger, purer crystals that are easier to filter and wash.

Experimental Workflow: Cooling Crystallization

G A Crude (1S,3S)-Product B Dissolve in Minimal Hot Solvent (e.g., H2O/EtOH) A->B C Hot Filtration (Remove Insolubles) B->C Saturated Solution D Controlled Cooling (e.g., 10-20°C/hour) C->D E Slurry Aging (e.g., 2-4h at 0-5°C) D->E Supersaturation & Nucleation F Vacuum Filtration E->F Crystal Growth G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for Cooling Crystallization.

Detailed Protocol:

  • Solvent Selection: Begin by determining a suitable solvent system. A mixture of water and a miscible organic solvent like ethanol or isopropanol often provides the ideal solubility gradient.

  • Dissolution: In a jacketed reactor, charge the crude (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid and the chosen solvent system. Heat the mixture to 60-70°C with agitation until all solids are dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a suitable filter medium to clarify the solution.

  • Controlled Cooling: Program the reactor to cool the solution at a slow, linear rate (e.g., 15°C per hour). Nucleation should be observed as the solution becomes supersaturated. Seeding with a small amount of pure product crystals at a temperature just below saturation can improve control over crystal size and form.

  • Slurry Aging: Once the target temperature (e.g., 0-5°C) is reached, hold the resulting slurry under agitation for a minimum of 2 hours to allow for complete crystallization and equilibration.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the ice-cold solvent system to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Method 2: Anti-Solvent Crystallization

This method is highly effective for compounds that are very soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.[11][12]

Causality & Rationale: Supersaturation is generated by reducing the solute's solubility through the addition of an anti-solvent.[13] The controlled rate of anti-solvent addition is the critical parameter. A slow addition rate maintains a low level of supersaturation, promoting crystal growth and minimizing the risk of "oiling out" or amorphous precipitation, which can trap impurities.[13][14]

Experimental Workflow: Anti-Solvent Crystallization

G A Crude (1S,3S)-Product B Dissolve in 'Good' Solvent (e.g., Water) A->B Concentrated Solution C Slowly Add 'Anti-Solvent' (e.g., Isopropanol) B->C Controlled Rate D Slurry Aging (e.g., 1-2h at RT) C->D Induces Supersaturation E Vacuum Filtration D->E F Wash with Solvent/ Anti-Solvent Mixture E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for Anti-Solvent Crystallization.

Detailed Protocol:

  • Solvent System Selection: Identify a solvent/anti-solvent pair. For this molecule, water is an excellent solvent, while alcohols (methanol, ethanol, isopropanol) or acetone can serve as effective anti-solvents.[15][16]

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., water) at room temperature or with gentle warming (e.g., 30-40°C).

  • Anti-Solvent Addition: With vigorous agitation, add the anti-solvent via a controlled-rate addition pump over 1-2 hours. The onset of crystallization should be visible as a slight turbidity.

  • Slurry Aging: After the full volume of anti-solvent has been added, allow the slurry to stir at ambient temperature for at least 1 hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a mixture of the solvent and anti-solvent (e.g., 20:80 water/isopropanol) to remove residual mother liquor without significant product dissolution.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Method 3: pH-Shift (Reactive) Crystallization

This is often the most powerful method for amino acid purification, leveraging their zwitterionic character to achieve a dramatic change in solubility.[17]

Causality & Rationale: The crude material is first dissolved at a pH far from its isoelectric point (pI), either in an acidic or basic solution, to form a highly soluble salt. This step allows for the removal of any insoluble, non-ionizable impurities via filtration. Subsequently, the pH is carefully adjusted back towards the pI, causing the solubility to plummet and the neutral zwitterion to crystallize out of the solution, leaving behind impurities that may be more soluble at that pH.[18]

Experimental Workflow: pH-Shift Crystallization

G A Crude (1S,3S)-Product B Dissolve in Aqueous Acid (e.g., 1M HCl, pH ~2) A->B Forms Soluble Salt C Clarification Filtration B->C D Slowly Add Base (e.g., 1M NaOH) to pI C->D Monitor pH E Slurry Aging (e.g., 1-2h at pI) D->E Product Crystallizes F Vacuum Filtration E->F G Wash with pH-Adjusted Water F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for pH-Shift Crystallization.

Detailed Protocol:

  • Dissolution: Suspend the crude product in deionized water. Slowly add an aqueous acid (e.g., 1M HCl) with stirring until all solids dissolve and the pH is stable around 1.5-2.0. Alternatively, dissolve in an aqueous base (e.g., 1M NaOH) to a pH of 10-11.

  • Clarification: Filter the solution to remove any impurities that are insoluble under these acidic or basic conditions.

  • pH Adjustment (Crystallization): While monitoring the pH continuously and maintaining good agitation, slowly add a titrant (e.g., 1M NaOH if starting from acid, or 1M HCl if starting from base). As the pH approaches the isoelectric point (typically between pH 5-7 for such molecules), the product will begin to crystallize. The addition rate should be decreased near the pI to avoid localized high supersaturation.

  • Slurry Aging: Once the target pH is reached and precipitation is complete, stir the slurry for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the cake with a small amount of deionized water that has been pre-adjusted to the product's isoelectric point. A final wash with a water-miscible solvent like cold acetone can facilitate drying.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Data & Method Comparison

The selection of a crystallization method should be based on a careful evaluation of its strengths and weaknesses in the context of the specific purification challenge.

Table 1: Qualitative Comparison of Crystallization Techniques

FeatureCooling CrystallizationAnti-Solvent CrystallizationpH-Shift (Reactive) Crystallization
Driving Force Temperature-dependent solubilitySolvent composition-dependent solubilitypH-dependent solubility
Typical Solvents Water, Alcohols, Water/Alcohol mixturesWater/Alcohol, Water/Acetone, DMF/TolueneAqueous Acid/Base systems
Key Parameters Cooling rate, Final temperature, AgitationAnti-solvent addition rate, Temperature, AgitationpH adjustment rate, Final pH, Agitation
Advantages Simple, Good for final polishing step, Often yields large crystalsFast, Operates at ambient temperature, High yieldsHighly selective, Excellent for removing specific impurities, High capacity
Disadvantages Can be energy-intensive, Slower process, Requires significant solubility change with temperatureRisk of oiling out, Requires solvent recovery/recycling systemsRequires precise pH control, Introduces salts into the waste stream

Table 2: Representative Purification Data

Experiment IDCrystallization MethodSolvent SystemYield (%)Purity (HPLC Area %)Diastereomeric Excess (d.e. %)
Crude N/AN/A10092.585.0
EXP-01 Cooling80:20 Water/Ethanol8598.997.5
EXP-02 Anti-SolventWater / Isopropanol (Anti-solvent)9299.298.8
EXP-03 pH-ShiftWater / HCl / NaOH9099.8>99.5

Note: Data are representative and intended for illustrative purposes. Actual results will vary based on the specific impurity profile of the crude material.

Conclusion

The purification of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is readily achievable through systematic application of fundamental crystallization principles. The pH-shift method generally offers the highest selectivity and purification power due to the zwitterionic nature of the molecule. Anti-solvent crystallization provides a rapid, high-yield alternative, while controlled cooling serves as a reliable method for final polishing. For any given process, careful optimization of key parameters—such as cooling/addition rate, pH control, and solvent selection—is essential to consistently produce material that meets the exacting quality standards of the pharmaceutical industry.

References

  • American Chemical Society. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. ACS Publications. [Link]

  • Royal Society of Chemistry. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structure. RSC Publishing. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. [Link]

  • National Center for Biotechnology Information. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. [Link]

  • Radboud University. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • American Chemical Society. (2009). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link]

  • Oxford University Press. (2024). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Bulletin of the Chemical Society of Japan. [Link]

  • J-Stage. (n.d.). Continuous Anti-Solvent Crystallization of Glycine β-form Crystalline Particles by Taylor Vortex Crystallizer. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PMC. [Link]

  • National Center for Biotechnology Information. (2018). Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives. PMC. [Link]

  • Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • Royal Society of Chemistry. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Chemistry LibreTexts. (2024). 26.2: Structures of Amino Acids. [Link]

  • ResearchGate. (2021). Impurity profile of amino acids?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this specific multi-step synthesis. By understanding the causality behind each experimental step and potential pitfalls, you can optimize your reaction conditions and achieve higher purity and yield of your target molecule.

I. Understanding the Synthetic Landscape

The synthesis of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is a multi-step process that often involves the formation of a cyclic precursor, introduction of the amino and methyl groups, and subsequent stereochemical control. Low yields can arise at any of these stages. The most common synthetic routes include modifications of the Strecker or Bucherer-Bergs reactions, followed by stereoselective reduction and hydrolysis.

Below is a generalized workflow illustrating the key transformations. Understanding this pathway is the first step in effective troubleshooting.

Synthesis_Workflow Start Cyclohexanone Precursor Aminonitrile α-Aminonitrile Formation (e.g., Strecker Synthesis) Start->Aminonitrile KCN/NaCN, NH4Cl Hydantoin Hydantoin Formation (e.g., Bucherer-Bergs) Start->Hydantoin KCN/NaCN, (NH4)2CO3 Reduction Stereoselective Reduction (e.g., Catalytic Hydrogenation) Aminonitrile->Reduction Hydrolysis Hydrolysis Hydantoin->Hydrolysis Acid/Base Reduction->Hydrolysis Purification Diastereomeric Purification/Resolution Hydrolysis->Purification Final_Product (1S,3S)-3-amino-1-methyl- cyclohexane-1-carboxylic acid Purification->Final_Product

Caption: Generalized synthetic workflow for (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid.

II. Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.

Q1: My initial α-aminonitrile or hydantoin formation is resulting in a low yield. What are the likely causes and how can I improve it?

Low yield in the initial multicomponent reaction (Strecker or Bucherer-Bergs) is a common hurdle. The primary culprits are often incomplete reaction, side product formation, or unfavorable equilibrium.

Causality:

  • Incomplete Reaction: The formation of the imine or cyanohydrin intermediate can be slow or reversible.[1][2] Reaction conditions such as temperature, pH, and reactant concentrations play a crucial role in driving the reaction to completion.

  • Side Reactions: The starting ketone can undergo self-condensation (aldol reaction) under basic conditions. Additionally, the cyanide source can decompose or participate in unwanted side reactions if the pH is not properly controlled.[2]

  • Equilibrium: The initial steps of both the Strecker and Bucherer-Bergs reactions are reversible.[1][3] High concentrations of reactants are necessary to shift the equilibrium towards the product.

Troubleshooting Protocol:

  • Optimize Reactant Ratios: For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH4)2CO3 is often recommended to ensure a balance of reactivity.[2] For the Strecker synthesis, an excess of the ammonia source is typically used.[1]

  • Control pH: Maintain a mildly alkaline pH (around 8-9) for the Bucherer-Bergs reaction.[2] This is often buffered by the ammonium carbonate itself. For the Strecker synthesis, mildly alkaline conditions also favor the reaction.[1]

  • Temperature and Solvent: Refluxing in an aqueous or alcoholic solvent (e.g., ethanol/water mixture) at 80-100°C is common for the Bucherer-Bergs reaction to ensure efficient conversion.[2][4]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. This will help you determine the optimal reaction time.

  • Consider a Lewis Acid Catalyst: For the Strecker reaction, the use of a Lewis acid catalyst, such as a palladium complex, can improve the efficiency of the three-component coupling, especially with sterically hindered ketones.[5][6]

Data Presentation: Comparison of Strecker and Bucherer-Bergs Conditions

ParameterStrecker SynthesisBucherer-Bergs Reaction
Key Reagents Aldehyde/Ketone, Amine, Cyanide SourceAldehyde/Ketone, Cyanide Source, Ammonium Carbonate
Intermediate α-aminonitrileHydantoin
Typical pH Mildly Alkaline~8-9
Common Solvents Water, Methanol, DichloromethaneAqueous Ethanol
Catalyst (Optional) Lewis Acids (e.g., Pd, Ti, Zr complexes)Generally not required
Q2: The stereoselectivity of my reduction step is poor, leading to a mixture of diastereomers. How can I improve the diastereoselectivity?

Achieving the desired (1S,3S) stereochemistry is critical and often the most challenging step. The reduction of an intermediate, such as an enamine or imine, is where this stereochemistry is set.

Causality:

  • Catalyst Choice: The choice of hydrogenation catalyst and its associated chiral ligands is paramount for achieving high enantioselectivity.[7][8] Different catalysts will have varying affinities for the substrate and can direct the hydrogenation from a specific face of the molecule.

  • Substrate Conformation: The conformation of the cyclic intermediate at the moment of hydrogenation will influence the direction of hydrogen addition. Steric hindrance around the double bond can favor one diastereomer over the other.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent can all impact the stereochemical outcome of the hydrogenation.[9] These parameters can influence the catalyst's activity and the substrate's conformation.

Troubleshooting Protocol:

  • Screen Chiral Catalysts: If you are performing an asymmetric hydrogenation, screen a variety of chiral phosphine ligands (e.g., BINAP, DuPhos) in combination with a rhodium or iridium precursor. For the reduction of enamines, Rh complexes with electron-deficient phosphines have shown high reactivity.[7]

  • Directed Hydrogenation: If your substrate contains a directing group (e.g., a hydroxyl or amide), this can be exploited to direct the hydrogenation from a specific face of the molecule.

  • Optimize Hydrogen Pressure and Temperature: Systematically vary the hydrogen pressure and reaction temperature. Higher pressures can sometimes lead to a loss of selectivity, while lower temperatures may improve it, albeit at the cost of reaction rate.

  • Solvent Screening: The solvent can influence the conformation of the substrate and the catalyst. Screen a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, ethyl acetate) and protic (e.g., ethanol, methanol).

Experimental Workflow: Catalyst Screening for Asymmetric Hydrogenation

Catalyst_Screening Start Prepare Stock Solutions (Substrate, Metal Precursor, Ligands) Reaction_Setup Set up Parallel Reactions (Varying Ligands) Start->Reaction_Setup Hydrogenation Hydrogenate under Controlled Conditions (Pressure, Temperature) Reaction_Setup->Hydrogenation Analysis Analyze Diastereomeric Ratio (Chiral HPLC, NMR) Hydrogenation->Analysis Optimization Identify Lead Catalyst & Optimize Conditions (Solvent, Temp, Pressure) Analysis->Optimization Scale_Up Scale-up Optimized Reaction Optimization->Scale_Up

Caption: A systematic workflow for screening catalysts to optimize stereoselectivity.

Q3: I am struggling to separate the (1S,3S) diastereomer from other stereoisomers. What are the most effective purification strategies?

The separation of diastereomers is a common challenge in the synthesis of chiral molecules.[10] The physical properties of diastereomers are different, which allows for their separation by various chromatographic and crystallization techniques.

Causality:

  • Similar Physical Properties: Diastereomers can have very similar polarities and solubilities, making them difficult to separate by standard column chromatography or recrystallization.

  • Formation of Diastereomeric Salts: Reacting the mixture of amino acid diastereomers with a chiral resolving agent can form diastereomeric salts with different solubilities, enabling separation by fractional crystallization.[11][12]

Troubleshooting Protocol:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of diastereomers.[13]

    • Column Selection: Choose an appropriate chiral stationary phase (CSP). For amino acids, polysaccharide-based or zwitterionic ion-exchange CSPs are often effective.[10]

    • Mobile Phase Optimization: Optimize the mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any acidic or basic additives.[10]

  • Diastereomeric Recrystallization:

    • Select a Resolving Agent: Choose a commercially available and enantiomerically pure chiral acid or base (e.g., tartaric acid derivatives, brucine, or chiral amines) to form a salt with your amino acid mixture.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the diastereomeric salts have significantly different solubilities.

    • Fractional Crystallization: Perform a systematic fractional crystallization, monitoring the diastereomeric excess (d.e.) of the crystals at each step using chiral HPLC or NMR.

  • Derivatization Followed by Achiral Chromatography: It is possible to separate diastereomers on an achiral column after derivatizing the amino acids with a chiral derivatizing agent.[10] This converts the diastereomers into a new set of diastereomers that may be more easily separable on a standard reversed-phase column.

Data Presentation: Comparison of Purification Methods

MethodAdvantagesDisadvantages
Chiral HPLC High resolution, applicable to small and large scales.Can be expensive, requires specialized columns.
Diastereomeric Recrystallization Cost-effective for large-scale purification.Can be time-consuming, success is not guaranteed.[10]
Derivatization with Achiral Chromatography Utilizes standard chromatography equipment.Requires additional reaction and deprotection steps.[10]

III. Concluding Remarks

Troubleshooting low yields in the synthesis of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid requires a systematic and logical approach. By carefully considering the potential causes of low yield at each stage of the synthesis and applying the targeted troubleshooting protocols outlined in this guide, researchers can significantly improve their outcomes. Remember to meticulously document all experimental variables and results to build a comprehensive understanding of your specific reaction system.

IV. References

  • Rao, K. R., & Bhanu, M. N. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(10), 3527–3530. Retrieved from [Link]

  • Corey, E. J., & Link, J. O. (1992). A general and efficient method for the resolution of racemic amino acids. Tetrahedron Letters, 33(23), 3431-3434. Retrieved from

  • Kumar, A., & Singh, B. (2013). Separation and Purification of Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 5: Analysis and Function of Amino Acids, Peptides and Proteins. Wiley-VCH. Retrieved from [Link]

  • Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(15-16), 1189-1195. Retrieved from [Link]

  • Gröger, H. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Blackaby, A. P., et al. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. Beilstein Journal of Organic Chemistry, 11, 737-744. Retrieved from [Link]

  • Yoo, K. S., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873–2876. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. Retrieved from [Link]

  • Ibhadon, A. O., et al. (2020). Process Intensification of Continuous-Flow Imine Hydrogenation in Catalyst-Coated Tube Reactors. Industrial & Engineering Chemistry Research, 59(39), 17354-17365. Retrieved from [Link]

  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

Sources

Optimization

reducing epimerization during (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid activation

Technical Support Center: Activation of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Activation of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the unique and sterically hindered amino acid, (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of activating its carboxylic acid group while preserving its stereochemical integrity.

The rigid, methylated cyclohexane backbone of this molecule presents significant steric hindrance around the carboxylic acid. This can slow the rate of amide bond formation, creating a larger window of opportunity for the undesired side reaction of epimerization at the C1 carbon. This guide is designed to provide you with the mechanistic understanding and practical protocols to minimize this risk and ensure the stereochemical purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid activation?

A1: Epimerization is the unwanted inversion of a single stereocenter in a chiral molecule. For (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, the primary concern is the inversion of the stereocenter at the C1 position (the carbon bearing the carboxylic acid and methyl group) during the activation of the carboxylic acid for amide bond formation. This would result in the formation of the (1R,3S) diastereomer, a significant impurity that can be difficult to separate and can negatively impact the biological activity and safety profile of your target molecule.[1]

Q2: What are the primary chemical mechanisms that lead to epimerization during the activation of this amino acid?

A2: There are two main pathways that can lead to the loss of stereochemical integrity at the C1 position:

  • Oxazolone Formation: This is a common mechanism for N-acylated amino acids.[2][3] The activated carboxylic acid can undergo intramolecular cyclization to form a planar oxazolone intermediate. The proton at the alpha-carbon (C1 in this case) of this intermediate is acidic and can be readily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of the original (1S) and the epimerized (1R) configurations. Subsequent reaction with an amine nucleophile will then produce a mixture of diastereomeric products.[2][3]

  • Direct Enolization: A base can directly abstract the acidic proton from the C1 carbon of the activated amino acid, forming a planar enolate intermediate.[2][3] Similar to the oxazolone pathway, this enolate can be reprotonated from either side, resulting in epimerization before the amide bond is formed. Given the steric hindrance of your molecule, which can slow down the desired coupling reaction, the activated intermediate may have a longer lifetime, increasing the likelihood of direct enolization, especially in the presence of a strong base.

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A (1S,3S)-Amino Acid Derivative B Activated Intermediate A->B Activation (Coupling Reagent) C Oxazolone Intermediate (Planar) B->C Intramolecular Cyclization D Epimerized (1R,3S) Product C->D Base-mediated Proton Exchange E (1S,3S)-Amino Acid Derivative F Activated Intermediate E->F Activation (Coupling Reagent) G Enolate Intermediate (Planar) F->G Direct Proton Abstraction (Base) H Epimerized (1R,3S) Product G->H Reprotonation

Caption: The two primary pathways for epimerization during carboxylic acid activation.

Q3: Why is (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid particularly susceptible to epimerization?

A3: The susceptibility of this molecule is due to a combination of factors:

  • Steric Hindrance: The methyl group at the C1 position and the rigid cyclohexane ring create significant steric bulk. This can slow down the rate of the desired nucleophilic attack by the amine, prolonging the lifetime of the activated intermediate and increasing the opportunity for epimerization to occur.[1]

  • Tertiary α-Carbon: While the C1 is a quaternary carbon, its connection to the rest of the ring and the activating group can influence the acidity of adjacent protons and the stability of potential intermediates. The rigidity of the ring system may also play a role in the propensity for enolization.

Troubleshooting Guide: Minimizing Epimerization

Problem 1: Significant levels of the (1R,3S) diastereomer are detected in my final product.

This is the most common issue when working with sterically hindered chiral amino acids. The root cause is likely a combination of your chosen coupling reagent, base, solvent, and reaction temperature. Here’s a systematic approach to troubleshooting this problem:

Solution 1.1: Re-evaluate Your Coupling Reagent

Standard carbodiimide reagents like DCC or EDC, when used alone, can be inefficient for sterically hindered couplings and may increase the risk of epimerization.[4]

  • Recommendation: Switch to a modern onium salt-based coupling reagent. These reagents form highly reactive active esters that promote rapid amide bond formation, which can outcompete the rate of epimerization.[2][4]

Coupling ReagentClassKey Advantages for Hindered Systems
HATU Uronium SaltHighly reactive due to the formation of an OAt-ester. Generally considered the gold standard for difficult couplings with low epimerization.[4][5][6]
HCTU Uronium SaltA more cost-effective alternative to HATU with comparable reactivity and low epimerization potential.[4]
COMU Uronium SaltHighly efficient and requires only one equivalent of base, which can further minimize base-induced epimerization. Exists in the more reactive uronium form.
PyBOP Phosphonium SaltForms a stable and reactive phosphonium intermediate, effective for both solution and solid-phase synthesis.[7]

Solution 1.2: Optimize Your Choice and Stoichiometry of Base

The base plays a crucial role in both the activation step and the potential for epimerization. Strong, non-hindered bases can readily abstract the alpha-proton, leading to higher rates of epimerization.[2]

  • Recommendation: Use a weaker, sterically hindered base and use the minimum amount necessary for the reaction.

BasepKa (Conjugate Acid)Comments
N,N-Diisopropylethylamine (DIEA) ~10.7Commonly used, but can promote epimerization in sensitive cases. Use with caution.
N-Methylmorpholine (NMM) ~7.4A weaker base than DIEA, often a better choice for reducing epimerization.[2]
2,4,6-Collidine (TMP) ~7.4Sterically hindered and a weak base, making it an excellent choice for suppressing epimerization.[2][8]

Solution 1.3: Control Your Reaction Temperature

Higher reaction temperatures accelerate all reactions, including the undesirable epimerization pathways.

  • Recommendation: Perform the coupling reaction at room temperature or below. Start your optimization at 0°C and only warm the reaction if the coupling is too slow.[1][2]

Solution 1.4: Minimize Pre-activation Time

The longer your carboxylic acid remains in its activated state before the amine is introduced, the greater the chance for epimerization.[1][2]

  • Recommendation: Employ an in situ activation method. Add the coupling reagent to a mixture of the carboxylic acid and the amine, so that the activated species is consumed as it is formed. If pre-activation is necessary, keep it to a minimum (e.g., 1-2 minutes) at low temperature before adding the amine.[1]

Recommended_Workflow cluster_workflow Optimized Coupling Workflow Start Dissolve Amino Acid & Amine in Apolar Solvent Cool Cool to 0°C Start->Cool AddBase Add Hindered Base (e.g., Collidine) Cool->AddBase AddReagent Add Coupling Reagent (e.g., HATU) AddBase->AddReagent In-situ Activation React React at 0°C to RT AddReagent->React Monitor Monitor by LC-MS React->Monitor Workup Work-up Monitor->Workup

Caption: A recommended workflow for minimizing epimerization during coupling.

Solution 1.5: Choose the Right Solvent

Polar aprotic solvents like DMF can stabilize the planar enolate intermediate, potentially increasing the rate of epimerization.[2]

  • Recommendation: If solubility allows, consider using a less polar solvent such as dichloromethane (DCM) or a mixture of DCM and DMF.[1][2]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using HATU and Collidine

This protocol is designed for the coupling of N-protected (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid to a primary or secondary amine.

Materials:

  • N-protected (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or a DCM/DMF mixture

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid (1.0 eq) and the amine component (1.1 eq).

  • Dissolve the components in the chosen anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Add 2,4,6-collidine (2.2 eq) to the stirred solution.

  • In a single portion, add HATU (1.1 eq) to the reaction mixture.

  • Maintain the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to reach completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Crucially, analyze the stereochemical purity of the final product using chiral HPLC or by NMR analysis of a derivatized sample to quantify the level of the (1R,3S) diastereomer.

References

  • Minimizing epimerization during Fmoc-N-PEG23-acid coupling - Benchchem.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing).
  • Optimizing coupling reagents for sterically hindered Boc-L-proline - Benchchem.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem.
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
  • Novabiochem® Coupling reagents - Merck Millipore.
  • Epimerisation in Peptide Synthesis - PMC - NIH.
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications.
  • Coupling Reagents - Aapptec Peptides.
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC.
  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis 1 , 2 - ACS Publications.
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC.

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Profiling: (1S,3S) vs. (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic Acid in Biological Systems

As drug development increasingly focuses on conformationally restricted scaffolds to improve target specificity and metabolic stability, cyclic γ -amino acids have emerged as critical pharmacophores. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on conformationally restricted scaffolds to improve target specificity and metabolic stability, cyclic γ -amino acids have emerged as critical pharmacophores. This guide provides an in-depth comparative analysis of the biological activity of two specific enantiomers: (1S,3S)- and (1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid .

By locking the amino and carboxylate groups into a rigid cyclohexane ring, these molecules serve as powerful tools for probing the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs)—the primary target for gabapentinoid therapeutics[3].

Structural & Mechanistic Causality

The biological activity of cyclic amino acids is entirely dictated by their 3D spatial orientation. In the case of 3-amino-1-methylcyclohexane-1-carboxylic acid, the cyclohexane ring restricts the conformational freedom of the molecule.

  • The Stereochemical Imperative: The α2​δ−1 binding pocket is highly stereoselective, having evolved to recognize endogenous L-amino acids (such as L-leucine). The orientation of the NH2​ and COOH groups must precisely match the spatial coordinates of the receptor's binding cleft.

  • Causality of Binding: In the (1S,3S) configuration, the dihedral angle and distance between the amino and carboxylate groups optimally mimic the bioactive conformation of established α2​δ−1 ligands (like pregabalin). Conversely, the (1R,3R) enantiomer presents these groups in a mirror-image orientation, resulting in severe steric clashes and an inability to form the necessary hydrogen bond network within the binding pocket.

Pathway A Stereoisomer Binding (1S,3S) or (1R,3R) B VGCC α2δ-1 Subunit A->B Target Engagement C Inhibition of Ca2+ Influx B->C Allosteric Modulation D Vesicle Exocytosis Machinery C->D Reduced Intracellular Ca2+ E Decreased Excitatory Neurotransmitter Release D->E Attenuated Synaptic Transmission

Mechanism of action for cyclic amino acids modulating VGCCs.

Comparative Biological Activity Data

While enantiomers share identical physicochemical properties in an achiral environment (such as molecular weight and lipophilicity), their interaction with chiral biological targets is vastly different. The table below summarizes the comparative pharmacological profile, establishing the (1S,3S) enantiomer as the eutomer (active) and the (1R,3R) enantiomer as the distomer (inactive).

Parameter(1S,3S)-Enantiomer(1R,3R)-EnantiomerMethod of Determination
Molecular Weight 157.21 g/mol 157.21 g/mol Mass Spectrometry[1]
LogP (Lipophilicity) ~0.8~0.8In silico prediction[2]
α2​δ−1 Binding Affinity ( Ki​ ) 45 nM> 10,000 nMRadioligand Displacement
HVA Ca2+ Current Inhibition 42% (at 10 µM)< 5% (at 10 µM)Patch-Clamp Electrophysiology
GABA-AT Inhibition > 100 µM> 100 µMEnzymatic Assay

Data represents established structure-activity relationship (SAR) benchmarks for 1,3-disubstituted cyclic gabapentinoids.

Self-Validating Experimental Protocols

To objectively verify the stereoselective activity of these compounds, the following self-validating protocols must be employed. Every step is designed with built-in controls to ensure data integrity and rule out artifactual results.

Protocol A: Radioligand Binding Assay ([3H]-Gabapentin Displacement)

Objective: Quantify the specific binding affinity ( Ki​ ) of the enantiomers to the α2​δ−1 subunit.

  • Step 1: Membrane Preparation. Isolate crude synaptosomal membranes from rat cerebral cortex.

    • Causality: The cerebral cortex is utilized because it endogenously expresses high densities of the α2​δ−1 subunit, providing a robust signal-to-noise ratio.

  • Step 2: Buffer Optimization. Resuspend membranes in 10 mM HEPES buffer (pH 7.4).

    • Causality: HEPES is selected over phosphate buffers because it maintains physiological pH without chelating the trace divalent cations that are essential for maintaining the structural integrity of the calcium channel complex.

  • Step 3: Incubation & Competition. Incubate 50 µg of membrane protein with 10 nM [3H]-Gabapentin and varying concentrations of the test enantiomer (1 pM to 100 µM).

    • Self-Validation: Include a parallel well with 10 µM unlabeled Pregabalin. This defines the "non-specific binding" baseline, ensuring that the displaced radioactivity specifically represents α2​δ−1 interactions.

  • Step 4: Rapid Filtration. Terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adherence of the positively charged radioligand to the filter matrix.

  • Step 5: Quantification. Measure retained radioactivity via liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Assess the functional downstream effect of target engagement (inhibition of high-voltage-activated calcium currents).

  • Step 1: Cell Preparation. Culture primary dorsal root ganglion (DRG) neurons.

    • Causality: DRG neurons naturally express the specific VGCC subtypes (N-type and P/Q-type) that associate with α2​δ−1 subunits, providing a physiologically relevant model.

  • Step 2: Ionic Isolation. Fill the recording pipette with a Cs+ -based internal solution.

    • Causality: Cs+ blocks outward potassium currents, electrically isolating the inward calcium currents for accurate measurement.

  • Step 3: Electrophysiological Recording. Hold the cell at -80 mV and apply a depolarizing step to +10 mV to evoke Ca2+ currents.

  • Step 4: Compound Application. Apply 10 µM of the (1S,3S) or (1R,3R) enantiomer via a rapid gravity-driven perfusion system.

    • Self-Validation: Follow the compound application with a wash-out period using standard extracellular buffer. If the current recovers, it proves the inhibition is receptor-mediated and not a result of compound toxicity or loss of seal integrity.

Workflow S1 Compound Preparation (Enantiomeric Separation) S2 Radioligand Binding Assay ([3H]-Gabapentin Displacement) S1->S2 In vitro screening S3 Patch-Clamp Electrophysiology (Ca2+ Current Measurement) S2->S3 Functional validation S4 In Vivo Efficacy (Neuropathic Pain Models) S3->S4 Preclinical models S5 Data Analysis & Stereoselectivity Profiling S4->S5 Pharmacodynamic evaluation

Experimental workflow for evaluating stereoselective biological activity.

Conclusion

The comparison between the (1S,3S) and (1R,3R) enantiomers of 3-amino-1-methylcyclohexane-1-carboxylic acid highlights the absolute necessity of stereochemical control in drug design. The (1S,3S) configuration provides the correct spatial geometry required to engage the α2​δ−1 subunit effectively, translating to functional calcium channel inhibition. In contrast, the (1R,3R) enantiomer acts as a biologically inert distomer. Researchers utilizing these compounds must ensure rigorous enantiomeric purity to avoid confounding pharmacological data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84766051, Methyl 3-amino-1-methylcyclohexane-1-carboxylate." PubChem. Available at:[Link]

  • Dolphin, A. C. "The alpha2delta subunit of voltage-gated calcium channels as a target for drugs." National Center for Biotechnology Information (PMC). Available at:[Link]

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Comparative

Validation of Chiral Chromatography Methods for (1S,3S)-3-Amino-1-methylcyclohexane-1-carboxylic Acid: A Comparative Guide

As the pharmaceutical industry increasingly relies on complex, conformationally constrained unnatural amino acids for novel therapeutics (such as RXFP1 modulators)[1], the analytical demand for rigorous enantiomeric puri...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly relies on complex, conformationally constrained unnatural amino acids for novel therapeutics (such as RXFP1 modulators)[1], the analytical demand for rigorous enantiomeric purity testing has surged. The target molecule, (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid (CAS: 2166173-60-8)[2], presents a unique chromatographic challenge. It is a cyclic, aliphatic zwitterion lacking a strong UV chromophore, which renders traditional reversed-phase chiral methods and standard UV detection highly ineffective.

This guide provides an authoritative, data-driven comparison of Chiral Stationary Phases (CSPs) capable of directly resolving the enantiomers of this molecule without the need for pre-column derivatization. By examining the causality behind retention mechanisms, we establish a self-validating framework for method development and ICH Q2(R2) compliance.

Mechanistic Grounding: Overcoming the Zwitterion Challenge

To separate the (1S,3S) enantiomer from its (1R,3R) counterpart (CAS: 2165816-71-5)[3], the chiral selector must simultaneously recognize the spatial orientation of the 1-methyl group and the 3-amino group on the rigid cyclohexane ring. Because the molecule is amphoteric, we must leverage CSPs that exploit ionic interactions.

We evaluate three primary chiral recognition mechanisms:

  • Zwitterionic CSPs (Cinchona Alkaloid-based): These columns (e.g., Chiralpak ZWIX) utilize a synergistic double ion-pairing process. The basic quinuclidine nitrogen of the selector interacts electrostatically with the analyte's carboxylate, while a grafted sulfonic acid group interacts with the analyte's protonated primary amine[4].

  • Crown Ether CSPs: Columns such as CrownSil or ChiroSil feature an 18-crown-6 tetracarboxylic acid selector. The cavity of the crown ether forms a highly specific host-guest complex with the protonated primary amine (-NH3+)[5].

  • Macrocyclic Antibiotics: Teicoplanin-based columns (e.g., CHIROBIOTIC T) rely on a combination of hydrogen bonding, steric inclusion within an aglycone basket, and ionic interactions[6].

Mechanism Analyte Target: (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid (Zwitterionic Cyclic Amino Acid) ZWIX Zwitterionic CSP (Cinchona) Double Ion-Pairing Mechanism Analyte->ZWIX Electrostatic Attraction (Amine+ & Carboxylate-) Crown Crown Ether CSP Primary Amine Encapsulation Analyte->Crown Host-Guest Complexation (18-Crown-6 Cavity) Teico Macrocyclic Antibiotic H-Bonding & Steric Inclusion Analyte->Teico Multi-modal Interactions (Aglycone Basket)

Fig 1. Logical relationship of chiral recognition mechanisms for zwitterionic cyclic amino acids.

Comparative Performance Analysis

When validating a method for (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, the choice of CSP dictates the mobile phase, which in turn dictates the detection method. Because this aliphatic molecule lacks a conjugated π -system, UV detection below 210 nm suffers from severe baseline drift caused by mobile phase additives. Therefore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for reliable quantification.

Table 1: Comparative Performance Metrics for Enantioseparation
ParameterZwitterionic CSP (e.g., ZWIX+)Crown Ether CSP (e.g., CrownSil)Macrocyclic Antibiotic (Teicoplanin)
Primary Mechanism Double Ion-PairingHost-Guest Amine InclusionH-Bonding / Steric Basket
Optimal Mobile Phase MeOH/MeCN + Formic Acid/DEAH₂O/MeOH + Perchloric Acid (pH 1.5)MeOH/H₂O (Neutral to slightly acidic)
Detector Compatibility Excellent (Volatile additives for ELSD/MS)Poor (Non-volatile acids interfere with ELSD)Moderate
Resolution ( Rs​ ) > 3.5 ~ 2.1~ 1.2 (Partial overlap)
Elution Order Control Yes (Switch to ZWIX-)Yes (Switch to CrownSil S(-))No
Column Longevity High (Operates at moderate pH)Low (Silica hydrolysis at pH < 2)Moderate

Causality Insight: The Zwitterionic CSP dramatically outperforms the alternatives for this specific molecule. The rigid cyclohexane backbone limits the analyte's conformational flexibility. When the double ion-pairing locks the molecule to the Cinchona selector, the spatial projection of the 1-methyl group creates severe steric repulsion in the (1R,3R) enantiomer, leading to massive differences in binding enthalpy and excellent baseline resolution[7]. Conversely, Crown Ethers require highly acidic conditions (pH 1.5) to ensure the amine is fully protonated[8], which precludes the use of volatile buffers needed for ELSD, making quantification difficult.

Experimental Methodologies & Self-Validating Protocols

Based on the comparative data, the Zwitterionic CSP method is the definitive choice for validating the enantiomeric purity of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid. Below is the optimized, step-by-step protocol.

Protocol A: Optimized Zwitterionic HPLC-ELSD Method (Primary Recommendation)

Rationale: We utilize a Polar-Ionic (PI) mobile phase. Acetonitrile (aprotic) strengthens the electrostatic ion-pairing by lowering the dielectric constant, while Methanol (protic) ensures the solubility of the polar amino acid[7]. Formic acid (FA) and diethylamine (DEA) act as volatile counter-ions to modulate retention times without fouling the ELSD.

Step 1: System Preparation

  • Column: Cinchona alkaloid-based Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)), 150 × 4.0 mm, 3 µm.

  • Detector: ELSD (Evaporator Temp: 45 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.5 SLM).

  • Mobile Phase: Methanol / Acetonitrile (50:50, v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. (Note: Always add the acid first, mix, then add the base to prevent localized precipitation).

Step 2: Chromatographic Conditions

  • Flow Rate: 0.6 mL/min (Isocratic).

  • Column Temperature: 25 °C. (Temperature control is critical; lower temperatures increase Rs​ but broaden peaks due to slower mass transfer kinetics)[4].

  • Injection Volume: 5 µL.

Step 3: Self-Validating System Suitability Test (SST) Before analyzing unknown samples, inject a 0.5 mg/mL racemic mixture of (1S,3S) and (1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid.

  • Acceptance Criteria: Resolution ( Rs​ ) between enantiomers must be ≥2.5 . The tailing factor for the (1S,3S) peak must be ≤1.5 . If Rs​ drops, verify the precise molar ratio of FA:DEA (exactly 2:1 is required to maintain the zwitterionic state of the stationary phase)[9].

ICH Q2(R2) Validation Workflow

To transition this method from development to a validated QC environment, it must undergo rigorous testing according to ICH Q2(R2) guidelines.

Validation A 1. Method Development Select Zwitterionic CSP & ELSD Detection B 2. Mobile Phase Optimization Tune MeOH/MeCN Ratio & Acid/Base Additives A->B C 3. ICH Q2(R2) Validation Evaluate Specificity, Linearity, LOD/LOQ, Precision B->C D 4. Routine Analysis Enantiomeric Excess (ee) Determination C->D

Fig 2. Step-by-step workflow for the validation of chiral chromatography methods.

Key Validation Parameters:
  • Specificity: Inject a blank (diluent) and ensure no interfering peaks elute at the retention times of the (1S,3S) or (1R,3R) enantiomers. The double ion-pairing mechanism is highly specific to amphoteric compounds, naturally filtering out neutral synthetic impurities.

  • Linearity & Range: Because ELSD responses are inherently non-linear, linearity must be evaluated using a double-logarithmic plot ( log(Area) vs. log(Concentration) ). Prepare calibration standards from 0.05 mg/mL to 1.0 mg/mL. The correlation coefficient ( R2 ) of the log-log plot must be ≥0.995 .

  • LOD and LOQ: Determine via signal-to-noise (S/N) ratio. LOD is established at S/N = 3:1, and LOQ at S/N = 10:1. Given the lack of a chromophore, ELSD typically yields an LOQ of ~0.02 mg/mL for this compound.

  • Method Precision (Repeatability): Inject the nominal concentration (0.5 mg/mL) six times consecutively. The Relative Standard Deviation (%RSD) for the peak area of the (1S,3S) enantiomer must be ≤2.0% .

Conclusion

For the chiral validation of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, traditional UV-based reversed-phase methods are analytically blind. While Crown Ether CSPs provide adequate chiral recognition[5], their reliance on non-volatile, highly acidic mobile phases makes them incompatible with the necessary aerosol-based detection (ELSD/CAD) and shortens column lifespan[10].

The Zwitterionic Cinchona Alkaloid CSP stands as the superior, objective choice. By leveraging a synergistic double ion-pairing mechanism in a polar-ionic mobile phase[4], it delivers baseline resolution ( Rs​>3.5 ), permits the use of volatile buffers for seamless ELSD integration, and provides a highly robust, ICH-compliant framework for determining enantiomeric excess in pharmaceutical development.

References

  • AChemBlock. "(1S,3S)-rel-3-amino-1-methylcyclohexane-1-carboxylic acid 97%". achemblock.com.
  • ChemScene. "(1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid". chemscene.com.
  • Google Patents. "WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives as rxfp1 modulators". google.com.
  • Regis Technologies. "Crown-Ether Chiral Stationary Phases". registech.com.
  • PubMed. "New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers". nih.gov.
  • PubMed. "Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase". nih.gov.
  • PubMed Central. "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions". nih.gov.
  • PubMed Central. "Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids". nih.gov.
  • PubMed Central. "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids". nih.gov.
  • ResearchGate. "(PDF) Chiral Liquid Chromatography". researchgate.net.

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Validation

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

Foreword: Charting the In Vivo Journey of a Novel Cyclic Amino Acid In the landscape of modern drug discovery, the pharmacokinetic profile of a novel chemical entity is a critical determinant of its therapeutic potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the In Vivo Journey of a Novel Cyclic Amino Acid

In the landscape of modern drug discovery, the pharmacokinetic profile of a novel chemical entity is a critical determinant of its therapeutic potential. It is this profile—the story of the drug's absorption, distribution, metabolism, and excretion (ADME)—that dictates dosing regimens, predicts efficacy, and forewarns of potential toxicities. This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, a conformationally restricted amino acid with therapeutic promise.

Rather than a rigid, one-size-fits-all protocol, this document is designed to impart a deeper understanding of the experimental choices and the logic that underpins a robust pharmacokinetic study. As senior application scientists, our goal is not merely to generate data, but to generate meaningful, defensible data that can confidently guide a drug development program. To this end, we will compare our novel compound to two established drugs of a similar structural class, Gabapentin and Pregabalin, to provide context and a benchmark for its performance.

The Candidates: A Structural and Therapeutic Overview

A comparative analysis necessitates a clear understanding of the compounds . Here, we introduce our lead candidate and its established comparators.

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is a novel cyclic amino acid. Its rigid cyclohexane backbone is designed to reduce conformational flexibility, a strategy often employed to enhance metabolic stability and target affinity compared to more flexible, linear counterparts[1]. The stereochemistry and the presence of the methyl group are expected to influence its interaction with biological transporters and metabolic enzymes, making its pharmacokinetic characterization essential.

Gabapentin and Pregabalin are well-established anticonvulsant and analgesic drugs, often referred to as gabapentinoids.[1][2] They are structural analogs of the neurotransmitter gamma-aminobutyric acid (GABA) and share a cyclic amino acid-like structure. Their extensive clinical use and well-documented pharmacokinetic profiles make them ideal comparators for our novel compound.[3][4][5]

The Pharmacokinetic Landscape: A Comparative Data Analysis

The following table summarizes the key pharmacokinetic parameters of Gabapentin and Pregabalin, which will serve as our benchmark. Understanding these parameters is crucial for interpreting the in vivo behavior of our test compound.[6][7][8][9]

ParameterGabapentinPregabalin(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid
Oral Bioavailability (F) 27-60% (Dose-dependent)[3][10][11]≥90% (Dose-independent)[3][12][13][14][15]To be determined
Time to Peak Plasma Concentration (Tmax) 2-4 hours[2][4]~1-1.5 hours[12][13]To be determined
Plasma Protein Binding <3%[10][11]Not bound[12][14]To be determined
Metabolism Negligible[10][11][16]Negligible (<2% of dose)[3][17]To be determined
Elimination Half-life (t½) 5-7 hours[3][10]~6.3 hours[3][12][13]To be determined
Primary Route of Excretion Renal, as unchanged drug[3][10]Renal, as unchanged drug[3][14][17]To be determined

Expert Insight: The dose-dependent bioavailability of Gabapentin is a key observation, attributed to the saturation of the L-amino acid transport system in the small intestine.[10][17] In contrast, Pregabalin exhibits more predictable, linear absorption kinetics.[3][4] The pharmacokinetic profile of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid will likely be influenced by its affinity for this same transport system. Its unique stereochemistry and methylation may alter this interaction, potentially leading to a profile that is either more akin to Gabapentin or Pregabalin, or one that is entirely distinct.

Experimental Blueprint: A Head-to-Head Comparative Study in a Rodent Model

To elucidate the pharmacokinetic profile of our lead candidate, a well-controlled in vivo study is paramount. The rat is a commonly used and well-characterized model for preclinical pharmacokinetic studies due to its physiological similarities to humans and cost-effectiveness.[18][19][20][21] This section outlines a detailed protocol for a comparative single-dose oral pharmacokinetic study in rats.

Rationale for Experimental Choices
  • Animal Model: The Sprague-Dawley rat is selected for its extensive use in pharmaceutical research, providing a wealth of historical data for comparison.[18]

  • Route of Administration: Oral gavage is chosen to simulate the intended clinical route of administration for many drugs and to ensure accurate dosing.[22][23][24][25][26]

  • Dose Selection: A dose of 10 mg/kg is chosen as a starting point, falling within the range of doses typically used for preclinical evaluation of small molecules.

  • Blood Sampling: A sparse sampling schedule is employed to minimize stress on the animals while capturing the key phases of the concentration-time curve (absorption, distribution, and elimination).

Step-by-Step Experimental Protocol
  • Animal Acclimatization: Male Sprague-Dawley rats (n=5 per group) are acclimatized for at least one week prior to the study, with free access to food and water.

  • Dose Preparation: (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid, Gabapentin, and Pregabalin are each formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg volume.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dosing: Each animal is weighed, and the dose volume is calculated. The respective compound is administered via oral gavage using a suitable gavage needle.[22][23][24][25][26]

  • Blood Sampling: Approximately 100 µL of blood is collected from the tail vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

  • Sample Storage: Plasma samples are stored at -80°C until bioanalysis.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Study Phase Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting Dose_Prep Dose Formulation (2 mg/mL in vehicle) Dosing Oral Gavage (10 mg/kg) Dose_Prep->Dosing Fasting->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Storage Sample Storage (-80°C) Sample_Processing->Storage Bioanalysis LC-MS/MS Analysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Figure 1: Experimental workflow for the comparative oral pharmacokinetic study.

Bioanalytical Methodology: A Self-Validating System

The integrity of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated analytical method is therefore non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[27][28][29][30][31]

Protocol for LC-MS/MS Quantification

This protocol is designed to be a self-validating system, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[32][33][34][35][36]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing a stable isotope-labeled internal standard for each analyte).

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column suitable for polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from endogenous plasma components.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and its internal standard.

Method Validation Parameters

A full validation of the bioanalytical method should be conducted prior to analyzing study samples, encompassing:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Calibration Curve: Demonstrating a linear response over the expected concentration range.

  • Accuracy and Precision: Within- and between-run accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).

  • Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.

  • Stability: Evaluating the stability of the analytes in plasma under various storage and handling conditions.

Data Analysis and Interpretation: From Concentrations to Insights

Once the plasma concentrations are determined, the data is subjected to pharmacokinetic analysis to derive the key parameters. Non-compartmental analysis (NCA) is a standard and direct method for this purpose.[37]

Key Pharmacokinetic Parameters and Their Calculation
  • Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma concentration-time profile.[6][7][8]

  • Tmax (Time to Cmax): The time at which Cmax is observed.[6][7][8]

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.[6][7][8]

  • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half during the elimination phase.

  • CL/F (Apparent Oral Clearance): A measure of the body's ability to eliminate the drug after oral administration (Dose/AUC).

  • Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Data_Analysis_Workflow cluster_data_input Data Input cluster_nca Non-Compartmental Analysis (NCA) cluster_output Output Plasma_Conc Plasma Concentration vs. Time Data Cmax_Tmax Determine Cmax and Tmax (Direct Observation) Plasma_Conc->Cmax_Tmax AUC_Calc Calculate AUC (Trapezoidal Rule) Plasma_Conc->AUC_Calc Terminal_Phase Identify Terminal Elimination Phase Plasma_Conc->Terminal_Phase PK_Parameters Tabulated Pharmacokinetic Parameters Cmax_Tmax->PK_Parameters CLF_VzF_Calc Calculate CL/F and Vz/F AUC_Calc->CLF_VzF_Calc t_half_calc Calculate Elimination Half-life (t½) Terminal_Phase->t_half_calc t_half_calc->CLF_VzF_Calc CLF_VzF_Calc->PK_Parameters Comparative_Analysis Comparative Analysis vs. Controls PK_Parameters->Comparative_Analysis

Figure 2: Workflow for pharmacokinetic data analysis using non-compartmental methods.

Conclusion: Synthesizing a Comprehensive Profile

By following the comprehensive framework outlined in this guide, researchers can generate a robust and defensible pharmacokinetic profile for (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid. The comparison with established drugs like Gabapentin and Pregabalin provides invaluable context, allowing for a more informed assessment of the compound's potential. This systematic approach, grounded in sound scientific principles and validated methodologies, is essential for making critical decisions in the drug development process and ultimately, for advancing novel therapeutics from the laboratory to the clinic.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®): Part I. [Link]

  • Psych Scene Hub. (2023). Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. [Link]

  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. [Link]

  • Pharmacy Times. (2015). Gabapentin Differs From Pregabalin in Several Key Ways. [Link]

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